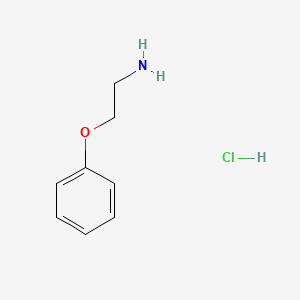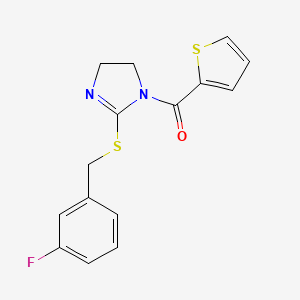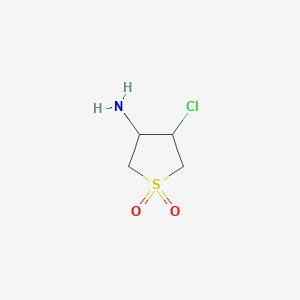
4-(丙-2-炔-1-氧基)四氢-2H-吡喃
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C8H12O2. It is a derivative of tetrahydropyran, featuring a propynyloxy group attached to the tetrahydropyran ring. This compound is known for its utility in various chemical reactions and applications in scientific research.
科学研究应用
4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
Target of Action
It’s known that the compound can react with a variety of electrophiles .
Mode of Action
The anion formed by metalation at the acetylenic carbon of 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran reacts with a variety of electrophiles . This interaction leads to various changes, depending on the specific electrophile involved.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with propargyl alcohol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The mixture is then quenched with aqueous sodium bicarbonate, and the product is extracted using an organic solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography ensures the efficient production of 4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran .
化学反应分析
Types of Reactions
4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the propynyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiols in an organic solvent.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted tetrahydropyran derivatives.
相似化合物的比较
Similar Compounds
- Tetrahydro-2-(2-propynyloxy)-2H-pyran
- 2-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran
- 1-(2’-Tetrahydropyranyloxy)-2-propyne
- 1-(Tetrahydro-2H-pyranyloxy)-2-propyne
- 1-(Tetrahydropyranyloxy)prop-2-yne
- Oct-2-yne-1-ol
Uniqueness
4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions. Its propynyloxy group provides a versatile site for nucleophilic attack, making it valuable in synthetic chemistry and various research applications .
属性
IUPAC Name |
4-prop-2-ynoxyoxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-5-10-8-3-6-9-7-4-8/h1,8H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJNNXAVSLOWIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2493129.png)
![1-([2,4'-bipyridin]-3-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2493130.png)
![4-{[(2H-indazol-6-yl)amino]methyl}phenol](/img/structure/B2493131.png)

![N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
![8-(3-chloro-4-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493138.png)

![N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2493141.png)
![ethyl 2-(1-phenyl-1H-benzo[d]imidazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2493143.png)

![4-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2493148.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-nitrophenyl)-3-oxopropanenitrile](/img/structure/B2493149.png)
![2-(Imidazo[1,2-a]pyridin-2-yl)acetohydrazide](/img/structure/B2493150.png)
